Acetonitrile-d3 Acetonitrile-d3 Acetonitrile-d3 (CD3CN), an organo deutero compound, is an α-deuterated alkyl nitrile. Its synthesis from acetonitrile by base-catalyzed exchange with deuterium oxide has been reported. Its molecular rotational friction coefficient has been determined by measuring 2H and 14N nuclear magnetic resonance spin–lattice relaxation times. Its orientational dynamics in nanoporous glasses has been studied using optical Kerr effect spectroscopy.
Acetonitrile-d3 (Trideuteroacetonitrile, CD3CN) is a deuterated NMR (Nuclear Magnetic Resonance) solvent. Molecular rotational friction coefficient and magnetic relaxation times (T1) for 14N and 2D of CD3CN have been determined. It participates as solvent during the synthesis of 2-phenylindole. It serves as solvent for 1H NMR (Proton Nuclear Magnetic Resonance) and 13C NMR (Carbon-13 Nuclear Magnetic Resonance) spectral studies.

Brand Name: Vulcanchem
CAS No.: 2206-26-0
VCID: VC20810422
InChI: InChI=1S/C2H3N/c1-2-3/h1H3/i1D3
SMILES: CC#N
Molecular Formula: C2H3N
Molecular Weight: 44.07 g/mol

Acetonitrile-d3

CAS No.: 2206-26-0

Cat. No.: VC20810422

Molecular Formula: C2H3N

Molecular Weight: 44.07 g/mol

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Acetonitrile-d3 - 2206-26-0

Specification

Description Acetonitrile-d3 (CD3CN), an organo deutero compound, is an α-deuterated alkyl nitrile. Its synthesis from acetonitrile by base-catalyzed exchange with deuterium oxide has been reported. Its molecular rotational friction coefficient has been determined by measuring 2H and 14N nuclear magnetic resonance spin–lattice relaxation times. Its orientational dynamics in nanoporous glasses has been studied using optical Kerr effect spectroscopy.
Acetonitrile-d3 (Trideuteroacetonitrile, CD3CN) is a deuterated NMR (Nuclear Magnetic Resonance) solvent. Molecular rotational friction coefficient and magnetic relaxation times (T1) for 14N and 2D of CD3CN have been determined. It participates as solvent during the synthesis of 2-phenylindole. It serves as solvent for 1H NMR (Proton Nuclear Magnetic Resonance) and 13C NMR (Carbon-13 Nuclear Magnetic Resonance) spectral studies.

CAS No. 2206-26-0
Molecular Formula C2H3N
Molecular Weight 44.07 g/mol
IUPAC Name 2,2,2-trideuterioacetonitrile
Standard InChI InChI=1S/C2H3N/c1-2-3/h1H3/i1D3
Standard InChI Key WEVYAHXRMPXWCK-FIBGUPNXSA-N
Isomeric SMILES [2H]C([2H])([2H])C#N
SMILES CC#N
Canonical SMILES CC#N

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